- Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283, Journal of Medicinal Chemistry, 2013, 56(17), 7015-7024

Cas no 919351-41-0 (AZD1283)

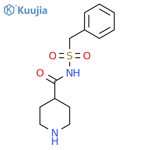

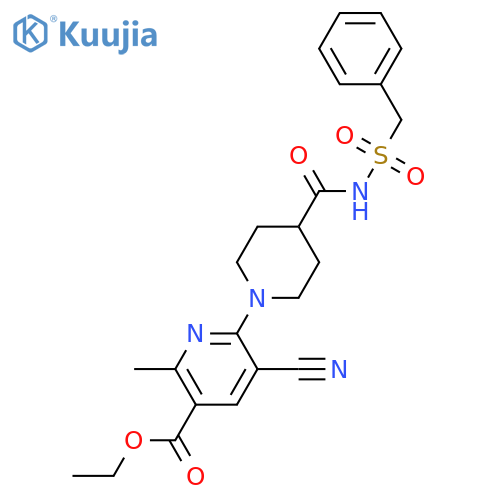

AZD1283 structure

Nom du produit:AZD1283

Numéro CAS:919351-41-0

Le MF:C23H26N4O5S

Mégawatts:470.541344165802

MDL:MFCD26395344

CID:2146738

AZD1283 Propriétés chimiques et physiques

Nom et identifiant

-

- ethyl 6-(4-{[(benzylsulfonyl)amino]carbonyl}piperidin-1-yl)-5-cyano-2-methylnicotinate

- AZD-1283

- AZD 1283

- 6-[4-[[(Benzylsulfonyl)amino]carbonyl]piperidin-1-yl]-5-cyano-2-methylnicotinic acid ethyl ester

- Ethyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate

- AZD1283

- Ethyl 5-cyano-2-methyl-6-[4-[[[(phenylmethyl)sulfonyl]amino]carbonyl]-1-piperidinyl]-3-pyridinecarboxylate (ACI)

-

- MDL: MFCD26395344

- Piscine à noyau: 1S/C23H26N4O5S/c1-3-32-23(29)20-13-19(14-24)21(25-16(20)2)27-11-9-18(10-12-27)22(28)26-33(30,31)15-17-7-5-4-6-8-17/h4-8,13,18H,3,9-12,15H2,1-2H3,(H,26,28)

- La clé Inchi: NEMHKCNXXRQYRF-UHFFFAOYSA-N

- Sourire: N#CC1C(N2CCC(C(NS(CC3C=CC=CC=3)(=O)=O)=O)CC2)=NC(C)=C(C(OCC)=O)C=1

Propriétés calculées

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 9

- Comptage des atomes lourds: 33

- Nombre de liaisons rotatives: 9

AZD1283 Informations de sécurité

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

AZD1283 PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0974536-1g |

AZD1283 |

919351-41-0 | 98% | 1g |

$570 | 2024-08-03 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3536-50mg |

AZD1283 |

919351-41-0 | 99.621% | 50mg |

¥ 5160 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3536-100mg |

AZD1283 |

919351-41-0 | 99.621% | 100mg |

¥ 7791 | 2023-09-07 | |

| Ambeed | A577917-25mg |

Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate |

919351-41-0 | 98% | 25mg |

$508.0 | 2025-02-22 | |

| ChemScence | CS-3256-5mg |

AZD1283 |

919351-41-0 | 99.11% | 5mg |

$180.0 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3536-25 mg |

AZD1283 |

919351-41-0 | 98.29% | 25mg |

¥7534.00 | 2022-04-26 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A861028-10mg |

AZD1283 |

919351-41-0 | >98% | 10mg |

¥2,880.00 | 2022-09-03 | |

| Advanced ChemBlocks | O33766-25MG |

AZD1283 |

919351-41-0 | 98% | 25MG |

$120 | 2023-09-15 | |

| Advanced ChemBlocks | O33766-5MG |

AZD1283 |

919351-41-0 | 98% | 5MG |

$35 | 2023-09-15 | |

| Advanced ChemBlocks | O33766-100MG |

AZD1283 |

919351-41-0 | 98% | 100MG |

$340 | 2023-09-15 |

AZD1283 Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Dimethylacetamide ; 18 h, 60 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; rt; 15 min, rt → 100 °C

Référence

- Preparation of 2-amino-6-alkyl substituted pyridine derivatives as P2Y12 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; rt; 15 min, rt → 100 °C

1.2 Reagents: Potassium bisulfate Solvents: Water

1.2 Reagents: Potassium bisulfate Solvents: Water

Référence

- Pyridine analogs as P2Y12 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of platelet aggregation disorders, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

Référence

- Novel crystalline forms I and II of ethyl 6-(4-{[(benzylsulfonyl)amino]carbonyl}piperidin-1-yl)-5-cyano-2-methylnicotinate, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; 2 h, reflux; reflux → 50 °C

1.2 Reagents: Phosphoric acid Solvents: Water ; 1 h, 50 °C; 5 h, 50 °C → 0 °C

1.2 Reagents: Phosphoric acid Solvents: Water ; 1 h, 50 °C; 5 h, 50 °C → 0 °C

Référence

- Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor, Organic Process Research & Development, 2013, 17(12), 1543-1551

Méthode de production 6

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; rt; 40 min, 20 - 100 °C; 15 min, 100 °C; 100 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water

1.2 Reagents: Potassium bisulfate Solvents: Water

Référence

- New pyridine analogs viii 518 as P2Y12 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of platelet aggregation disorders, World Intellectual Property Organization, , ,

AZD1283 Raw materials

AZD1283 Preparation Products

AZD1283 Littérature connexe

-

Belal O. Al-Najjar,Manal A. Abbas,Obada A. Sibai,Fadi G. Saqallah,Aya Y. Al-Kabariti RSC Med. Chem. 2023 14 239

-

Pin-Yi Gao,Ling-Zhi Li,Ke-Chun Liu,Chen Sun,Xue Sun,Ya-Nan Wu,Shao-Jiang Song RSC Adv. 2017 7 48466

-

Pinyi Gao,Shuangshuang Li,Kechun Liu,Chen Sun,Shaojiang Song,Lingzhi Li Food Funct. 2019 10 859

-

Jun-Long Zhan,Lin Zhu,Jia-Nan Bai,Jian-Bo Liu,Shi-Han Zhang,Yao-Qiang Xie,Bo-Mei Hu,Yang Wang,Wen-Jun Han Org. Biomol. Chem. 2023 21 8984

Classification associée

- autre additifs chimiques Additifs fonctionnels

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridine

- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Acides carboxyliques pyridine

919351-41-0 (AZD1283) Produits connexes

- 2137492-79-4(2-amino-3-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanamide)

- 2171584-49-7(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-fluoro-2-methylphenyl)carbamoylbutanoic acid)

- 1005632-64-3(3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno2,3-bpyridine-2-carboxamide)

- 476319-79-6((2E)-N-4-(4-nitrophenyl)-1,3-thiazol-2-yl-3-(5-nitrothiophen-2-yl)prop-2-enamide)

- 2877710-11-5(N-(oxan-4-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide)

- 303091-55-6(2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)acetamide)

- 509101-35-3(2-Benzyl-4-methylpyrimidine-5-carboxylic acid)

- 1351650-62-8(N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide)

- 1361487-39-9(2-Ethoxy-5-(2,3,4-trichlorophenyl)pyridine)

- 1806914-23-7(4-Amino-3-(difluoromethyl)-2-iodopyridine-5-carboxylic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:919351-41-0)AZD1283

Pureté:99%/99%/99%

Quantité:10mg/25mg/50mg

Prix ($):269.0/457.0/776.0

atkchemica

(CAS:919351-41-0)AZD1283

Pureté:95%+

Quantité:1g/5g/10g/100g

Prix ($):Enquête